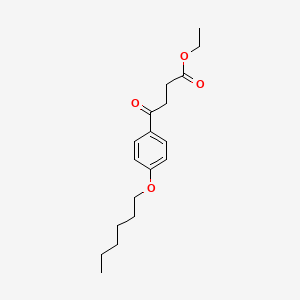

Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate

Description

Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate (CAS: 898757-87-4) is an ester derivative featuring a 4-hexyloxyphenyl substituent attached to a 4-oxobutyrate backbone.

Properties

IUPAC Name |

ethyl 4-(4-hexoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-3-5-6-7-14-22-16-10-8-15(9-11-16)17(19)12-13-18(20)21-4-2/h8-11H,3-7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNFDDBUNDAQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645797 | |

| Record name | Ethyl 4-[4-(hexyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-87-4 | |

| Record name | Ethyl 4-(hexyloxy)-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[4-(hexyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-hexyloxyphenyl)-4-oxobutyric acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-(4-Hexyloxyphenyl)-4-oxobutyric acid.

Reduction: 4-(4-Hexyloxyphenyl)-4-hydroxybutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Polymer Additives

Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate has been investigated as an additive in polymer formulations, particularly in enhancing the thermal stability and UV resistance of plastics. Its incorporation into polyolefins and polycarbonates has shown promising results in improving the longevity and performance of these materials under UV exposure.

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Moderate | Enhanced |

| UV Resistance | Low | High |

| Compatibility with Polymers | Limited | Improved |

Coatings

The compound is also utilized in coatings for automotive and industrial applications. Its properties help in providing a protective layer that resists degradation from environmental factors such as sunlight and moisture.

Drug Delivery Systems

Research indicates that this compound can be employed as a carrier for drug delivery systems. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs, thereby enhancing their bioavailability.

Antimicrobial Activity

Studies have suggested potential antimicrobial properties of this compound, making it a candidate for developing new antimicrobial agents. Its efficacy against various bacterial strains is currently under investigation, with preliminary results indicating significant activity.

Oil Spill Remediation

The compound has been explored for its ability to act as an organogelator, which can be beneficial in cleaning up oil spills. Its structural characteristics allow it to interact with hydrocarbons effectively, promoting the formation of gels that can encapsulate and remove oil from water surfaces.

Case Study 1: Polymer Blends

In a study published in the Journal of Applied Polymer Science, this compound was blended with polyethylene to assess its impact on thermal properties. Results indicated an increase in thermal degradation temperature by approximately 20°C compared to the unmodified polymer, demonstrating its potential as a thermal stabilizer .

Case Study 2: Antimicrobial Effects

A recent study explored the antimicrobial effects of this compound when incorporated into polymer films used for food packaging. The films exhibited a reduction in bacterial growth by over 50%, highlighting the compound's potential utility in food safety applications .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate with analogous compounds:

*Calculated based on molecular formula.

Key Observations:

Lipophilicity: The hexyloxy substituent significantly increases molecular weight and lipophilicity compared to shorter alkoxy (e.g., methoxy) or halogenated derivatives. This enhances solubility in non-polar solvents, making it suitable for applications requiring hydrophobic matrices .

In contrast, alkoxy groups (-O-R) are electron-donating, which may stabilize intermediates in synthetic pathways .

Thermal Stability : Predicted boiling points (e.g., 329.9°C for the difluoro derivative) suggest moderate thermal stability, though data for the hexyloxy analog are lacking. Longer alkyl chains typically lower melting points but increase boiling points due to greater van der Waals interactions .

Reactivity and Functional Group Interactions

- Ester Hydrolysis : The 4-oxobutyrate ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-oxobutyric acid derivatives. Reactivity may vary with substituents; electron-withdrawing groups (e.g., -Cl, -F) could accelerate hydrolysis by polarizing the carbonyl group .

- Phenyl Ring Modifications : The hexyloxy group’s bulkiness may sterically hinder reactions at the para position, whereas smaller substituents (e.g., -CH₃, -OCH₃) allow easier functionalization .

Biological Activity

Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound belongs to the class of oxoesters, which have been studied for various therapeutic applications, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a hexyloxy substituent on a phenyl ring, with an oxobutyrate moiety that contributes to its reactivity and biological activity. The presence of the carbonyl group in the oxoester functionality is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Like other oxoesters, this compound may inhibit enzymes involved in inflammatory pathways. For instance, it has been suggested that oxoesters can inhibit cytosolic phospholipase A2 (cPLA2), an enzyme critical for the release of arachidonic acid and subsequent eicosanoid production .

- Anticancer Properties : Preliminary studies indicate that derivatives of oxoesters exhibit anticancer activity by targeting various cellular pathways, including apoptosis induction and cell cycle arrest . this compound may share these properties, potentially affecting cancer cell proliferation.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, which can mitigate oxidative stress in cells and contribute to its therapeutic effects against various diseases .

In Vitro Studies

Several studies have explored the in vitro biological activity of related compounds with similar structures:

- Cytotoxicity : A study on structurally similar oxoesters demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : Research indicates that compounds with oxoester functionalities can effectively inhibit cPLA2, with one study reporting a highly potent inhibitor with an IC50 value as low as 0.000019 mM . This suggests that this compound could exhibit comparable inhibitory potency.

Case Studies

- Anti-inflammatory Activity : In a model assessing the anti-inflammatory effects of oxoesters, compounds similar to this compound were shown to reduce inflammatory markers significantly. This was attributed to their ability to inhibit key enzymes involved in inflammation .

- Anticancer Efficacy : A recent investigation into the anticancer potential of various oxoester derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. This compound's structural characteristics suggest it could similarly promote apoptosis in malignant cells .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.